molecular formula C13H18ClN B1531376 3-[(E)-2-phenylethenyl]piperidine hydrochloride CAS No. 2098157-51-6

3-[(E)-2-phenylethenyl]piperidine hydrochloride

Cat. No.: B1531376
CAS No.: 2098157-51-6
M. Wt: 223.74 g/mol
InChI Key: SJBGBWPYGPBNOP-HRNDJLQDSA-N
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Description

3-[(E)-2-phenylethenyl]piperidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a phenyl group attached to an ethenyl group, which is further connected to a piperidine ring. It is commonly used in scientific research and various industrial applications.

Properties

IUPAC Name

3-[(E)-2-phenylethenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,8-9,13-14H,4,7,10-11H2;1H/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBGBWPYGPBNOP-HRNDJLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CNC1)/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-phenylethenyl]piperidine hydrochloride typically involves the reaction of piperidine with a suitable phenyl-containing reagent under controlled conditions. One common method is the reaction of piperidine with phenylacetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-[(E)-2-phenylethenyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

3-[(E)-2-phenylethenyl]piperidine hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of new drugs.

  • Medicine: As a potential therapeutic agent in the treatment of various diseases.

  • Industry: In the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-[(E)-2-phenylethenyl]piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the compound's structure and the biological system it interacts with.

Comparison with Similar Compounds

3-[(E)-2-phenylethenyl]piperidine hydrochloride is similar to other piperidine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • Piperidine

  • N-phenylpiperidine

  • 3-phenylpiperidine

These compounds share the piperidine ring but differ in the substituents attached to the ring, leading to variations in their chemical properties and applications.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(E)-2-phenylethenyl]piperidine hydrochloride
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3-[(E)-2-phenylethenyl]piperidine hydrochloride

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